molecular formula C14H18O2 B2466306 (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid CAS No. 2248221-12-5

(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid

Cat. No.: B2466306
CAS No.: 2248221-12-5
M. Wt: 218.296
InChI Key: ZDJNDGDMPXAABJ-IAPIXIRKSA-N
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Description

(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid: is a chiral cyclopropane derivative with a phenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the propanoic acid moiety. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. The reaction conditions often include mild temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors to ensure high yields and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring and phenyl group can engage in specific binding interactions, influencing the activity of these targets. The propanoic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    1,2-Dimethylcyclopropane: A cyclopropane derivative with two methyl groups.

    Cyclopropane: The simplest cyclopropane compound.

    Phenylcyclopropane: A cyclopropane ring with a phenyl group attached.

Uniqueness: (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid is unique due to its chiral center and the combination of a cyclopropane ring with a phenyl group and a propanoic acid moiety. This combination of features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(2S)-2-(2,2-dimethyl-1-phenylcyclopropyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-10(12(15)16)14(9-13(14,2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,16)/t10-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJNDGDMPXAABJ-IAPIXIRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C1(CC1(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C1(CC1(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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